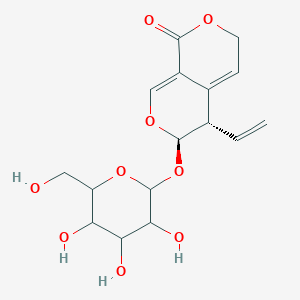

Gentiopicroside

Descripción

Gentiopicroside has been reported in Gentiana macrophylla, Gentiana algida, and other organisms with data available.

a secoiridoid in Gentiana with rearrangement to two pyran rings

Structure

3D Structure

Propiedades

IUPAC Name |

(3S,4R)-4-ethenyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,6-dihydro-3H-pyrano[3,4-c]pyran-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O9/c1-2-7-8-3-4-22-14(21)9(8)6-23-15(7)25-16-13(20)12(19)11(18)10(5-17)24-16/h2-3,6-7,10-13,15-20H,1,4-5H2/t7-,10-,11-,12+,13-,15+,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUAGQYUORDTXOR-GPQRQXLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1C(OC=C2C1=CCOC2=O)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@H]1[C@@H](OC=C2C1=CCOC2=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40878043 | |

| Record name | Gentiopicrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40878043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20831-76-9 | |

| Record name | Gentiopicroside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20831-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gentiopicrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020831769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gentiopicrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40878043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GENTIOPICRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WE09Z21RC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Gentiopicroside: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of gentiopicroside, a significant secoiridoid glycoside primarily found in Gentiana species. This document details its discovery, outlines advanced isolation and purification protocols, presents quantitative data on its prevalence in various species, and explores its modulation of key signaling pathways, offering valuable insights for research and drug development.

Discovery and Significance

This compound is a prominent bioactive compound within the Gentianaceae family, first isolated from Gentiana species.[1][2] It is recognized for a wide array of pharmacological properties, including anti-inflammatory, antioxidant, neuroprotective, and hepatoprotective effects.[2][3][4] These therapeutic potentials have positioned this compound as a molecule of interest for the development of novel pharmaceuticals.

Quantitative Analysis of this compound in Gentiana Species

The concentration of this compound can vary significantly depending on the Gentiana species, the specific part of the plant, and the extraction method employed. The following table summarizes key quantitative data from various studies.

| Gentiana Species | Plant Part | Extraction/Purification Method | This compound Content/Yield | Purity | Recovery | Reference |

| Gentiana scabra Bunge | - | Microwave-Assisted Aqueous Two-Phase Extraction (MA-ATPE) | 65.32 ± 0.24 mg/g | 17.16 ± 0.25% (in crude extract) | 96.51% | [5][6][7] |

| Gentiana lutea | Root | Fast Centrifugal Partition Chromatography (FCPC) - Bench Scale | 11% (in initial ethanolic extract) | 95.6% | 87% | [8] |

| Gentiana lutea | Root | Fast Centrifugal Partition Chromatography (FCPC) - Pilot Scale | - | 95.1% | 89% | [8] |

| Gentiana rigescens | Root | - | up to 49.5 mg/g | - | - | [9] |

| Gentiana rigescens | Stem, Leaf, Flower | - | Lower than root | - | - | [9] |

| Gentiana kurroo Royle | Root | Silica-gel column chromatography | - | - | - | [10] |

Experimental Protocols for Isolation and Purification

Microwave-Assisted Aqueous Two-Phase Extraction (MA-ATPE) from Gentiana scabra

This method offers a concurrent extraction and purification process.[5][6][7]

Materials and Equipment:

-

Dried Gentiana scabra Bunge plant material

-

Dipotassium hydrogen phosphate (B84403) (K₂HPO₄)

-

Microwave extraction system

-

Centrifuge

-

Filtration apparatus

Protocol:

-

Preparation of Aqueous Two-Phase System (ATPS): The optimal composition of the ATPS is determined to be 40.72% (w/w) ethanol and 21.71% (w/w) K₂HPO₄.[5][6]

-

Sample Preparation: The plant material is ground to a particle size of 100 mesh.

-

Extraction:

-

Phase Separation: After extraction, the mixture is centrifuged to separate the ethanol-rich top phase from the salt-rich bottom phase. This compound is enriched in the top ethanol phase.

-

Recovery: The top phase is collected, and the solvent is evaporated to yield the this compound-rich extract.

Fast Centrifugal Partition Chromatography (FCPC) from Gentiana lutea

FCPC is a liquid-liquid chromatography technique that avoids the use of solid stationary phases, thus preventing irreversible sample adsorption.[8]

Materials and Equipment:

-

Ethanolic extract of Gentiana lutea root

-

Solvent system: Ethyl acetate (B1210297) (EtOAc), Isopropanol (i-PrOH), and Water (H₂O) in a 7:3:10 ratio

-

FCPC system with a 1L or 5L rotor

-

Elution pump

-

UV detector

-

Fraction collector

Bench Scale Protocol (1L Rotor):

-

Sample Injection: 15g of the ethanolic extract (containing 11% this compound) is injected into the system.[8]

-

Chromatographic Conditions:

-

Flow rate: 50 ml/min

-

Rotor speed: 1200 rpm[8]

-

-

Detection and Fractionation: The eluent is monitored at 254nm, and fractions are collected.[8]

-

Analysis: The purity and recovery of this compound in the collected fractions are determined by HPLC-UV.

Pilot Scale-Up Protocol (5L Rotor):

-

Sample Injection: 90g of the ethanolic extract is injected.[8]

-

Chromatographic Conditions: The process is scaled up with optimized parameters.

-

Results: This scaled-up process yields this compound with a purity of 95.1% and a recovery of 89%.[8]

Experimental Workflow and Signaling Pathways

Experimental Workflow for this compound Isolation

The following diagram illustrates a general workflow for the isolation and purification of this compound from Gentiana species.

Caption: Workflow for the isolation and analysis of this compound.

This compound Modulation of the MAPK Signaling Pathway

This compound has been shown to exert its anti-inflammatory effects by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[3][11] It inhibits the phosphorylation of key proteins in this pathway, leading to a reduction in the expression of pro-inflammatory mediators.

Caption: this compound's inhibition of the MAPK signaling pathway.

Other Modulated Signaling Pathways

In addition to the MAPK pathway, this compound has been found to influence other critical signaling cascades:

-

NF-κB Pathway: this compound can suppress the activation of NF-κB, a key regulator of inflammation, thereby reducing the production of pro-inflammatory cytokines.[3][4]

-

Keap1-Nrf2 Pathway: It activates the Nrf2 pathway, which plays a crucial role in cellular antioxidant defenses by enhancing the expression of antioxidant enzymes.[3][4]

-

PI3K/AKT Pathway: This pathway is also modulated by this compound, which is relevant to its anti-cancer activities, including the inhibition of cell growth and migration.[1][2]

Conclusion

This compound stands out as a promising natural compound with significant therapeutic potential. The methodologies for its efficient isolation and purification are well-established, enabling further preclinical and clinical investigations. A deeper understanding of its mechanisms of action, particularly its interaction with key signaling pathways, will be instrumental in developing this compound-based therapies for a range of diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Therapeutic efficacy and mechanisms of this compound in various diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic efficacy and mechanisms of this compound in various diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Concurrent Extraction and Purification of this compound from Gentiana scabra Bunge Using Microwave-Assisted Ethanol-Salt Aqueous Two-Phase Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. keyanzhidian.com [keyanzhidian.com]

- 8. nomadlabs.eu [nomadlabs.eu]

- 9. researchgate.net [researchgate.net]

- 10. Phytochemical Analysis, Isolation, and Characterization of this compound from Gentiana kurroo and Cytotoxicity of Biosynthesized Silver Nanoparticles Against HeLa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Biological Evaluation of this compound Derivatives as Novel Cyclooxygenase-2 Inhibitors with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Gentiopicroside Biosynthetic Pathway in Medicinal Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gentiopicroside, a prominent secoiridoid glycoside, is the principal bioactive compound found in many medicinal plants of the Gentianaceae family, such as Gentiana lutea, Gentiana macrophylla, and Swertia mussotii. Renowned for its bitter taste, this compound and its derivatives possess a wide array of pharmacological activities, including anti-inflammatory, hepatoprotective, and analgesic properties. A thorough understanding of its biosynthetic pathway is crucial for the metabolic engineering of these plants to enhance this compound production and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the enzymatic steps from primary metabolism to the final intricate structure. It summarizes quantitative data on metabolite accumulation and gene expression, presents detailed experimental protocols for key analyses, and utilizes visualizations to illustrate the complex biochemical network.

Core Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex process that originates from central carbon metabolism and proceeds through the iridoid and secoiridoid pathways. The pathway can be broadly divided into three major stages:

-

Upstream Isoprenoid Precursor Biosynthesis: The journey begins with the formation of the five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). Plants utilize two distinct pathways for their synthesis: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids. These precursors are the universal building blocks for all terpenoids, including this compound.

-

Formation of the Iridoid Skeleton: Geranyl diphosphate (GPP), a ten-carbon molecule, is formed from the condensation of IPP and DMAPP. GPP is then converted to the iridoid scaffold through a series of enzymatic reactions. Key intermediates in this stage include geraniol, 8-hydroxygeraniol, 8-oxogeranial, and loganin. The cyclization of a geraniol-derived intermediate to form the characteristic cyclopentanopyran ring of iridoids is a critical step.

-

Secoiridoid Formation and Final Tailoring Steps: The iridoid intermediate, loganin, undergoes an oxidative cleavage of the cyclopentane (B165970) ring to form secologanin (B1681713), the hallmark of secoiridoids. The precise enzymatic steps leading from secologanin to this compound are still under investigation but are believed to involve hydroxylation and subsequent glycosylation by a specific UDP-glycosyltransferase (UGT).

Key Enzymes and Intermediates

The following table summarizes the key enzymes and intermediates involved in the this compound biosynthetic pathway.

| Pathway Stage | Precursor | Enzyme | Product |

| MEP Pathway | Pyruvate, Glyceraldehyde-3-phosphate | 1-deoxy-D-xylulose-5-phosphate synthase (DXS) | 1-deoxy-D-xylulose-5-phosphate |

| 1-deoxy-D-xylulose-5-phosphate | 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) | 2-C-methyl-D-erythritol 4-phosphate | |

| MVA Pathway | Acetyl-CoA | Acetoacetyl-CoA thiolase (AACT) | Acetoacetyl-CoA |

| Acetoacetyl-CoA | HMG-CoA synthase (HMGS) | HMG-CoA | |

| HMG-CoA | HMG-CoA reductase (HMGR) | Mevalonate | |

| Iridoid Biosynthesis | Isopentenyl diphosphate (IPP), Dimethylallyl diphosphate (DMAPP) | Geranyl diphosphate synthase (GPPS) | Geranyl diphosphate (GPP) |

| Geranyl diphosphate (GPP) | Geraniol synthase (GES) | Geraniol | |

| Geraniol | Geraniol 10-hydroxylase (G10H) | 10-hydroxygeraniol | |

| 10-hydroxygeraniol | 10-hydroxygeraniol oxidoreductase (10HGO) | 10-oxogeranial | |

| 10-oxogeranial | Iridoid synthase (IS) | Iridodial | |

| Iridodial | Iridoid oxidase (IO) | 7-deoxyloganetic acid | |

| 7-deoxyloganetic acid | 7-deoxyloganetic acid glucosyltransferase (7DLGT) | 7-deoxyloganic acid | |

| 7-deoxyloganic acid | 7-deoxyloganic acid hydroxylase (7DLH) | Loganic acid | |

| Loganic acid | Loganic acid O-methyltransferase (LAMT) | Loganin | |

| Secoiridoid Biosynthesis | Loganin | Secologanin synthase (SLS) | Secologanin |

| This compound Formation | Secologanin | Putative Hydroxylase(s) & UDP-glycosyltransferase(s) (UGT) | This compound |

Quantitative Data Presentation

The accumulation of this compound and its precursors varies significantly among different plant species, tissues, and developmental stages. The following tables summarize quantitative data from various studies.

Table 1: this compound and Loganic Acid Content in Different Tissues of Gentiana Species

| Species | Tissue | This compound Content (mg/g DW) | Loganic Acid Content (mg/g DW) | Reference |

| Gentiana macrophylla | Root | 15.2 - 25.8 | 0.5 - 1.2 | [1] |

| Stem | 8.5 - 12.3 | 0.3 - 0.7 | [1] | |

| Leaf | 10.1 - 18.9 | 0.4 - 0.9 | [1] | |

| Flower | 12.6 - 22.4 | 0.6 - 1.1 | [1] | |

| Gentiana straminea | Root | 11.7 - 21.5 | 0.4 - 1.0 | [1] |

| Stem | 7.9 - 11.8 | 0.2 - 0.6 | [1] | |

| Leaf | 9.2 - 16.7 | 0.3 - 0.8 | [1] | |

| Flower | 10.8 - 19.9 | 0.5 - 0.9 | [1] | |

| Gentiana dahurica | Rhizome | ~35 | ~1.5 | [2] |

| Root | ~25 | ~1.0 | [2] | |

| Stem | ~10 | ~0.5 | [2] | |

| Leaf | ~5 | ~0.2 | [2] | |

| Gentiana kurroo | In vitro shoots | 0.45 ± 0.04 | - | [3] |

| In vivo leaves | 0.21 ± 0.02 | - | [3] |

Data are presented as ranges or approximate values as reported in the cited literature.

Table 2: Effect of Methyl Jasmonate (MeJA) on this compound Content in Gentiana macrophylla Seedlings

| Treatment Day | This compound Content (mg/g DW) - Control | This compound Content (mg/g DW) - 250 µM MeJA | % Increase | Reference |

| 1 | 1.03 | 1.23 | 19.3 | [4] |

| 3 | 1.10 | 1.76 | 59.9 | [4] |

| 5 | 1.15 | 2.58 | 123.3 | [4] |

| 7 | 1.23 | 2.16 | 75.9 | [4] |

| 9 | 1.26 | 2.07 | 64.4 | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of the this compound biosynthetic pathway.

Protocol 1: this compound Extraction and HPLC Quantification

Objective: To extract and quantify this compound from plant material.

Materials:

-

Dried plant material (e.g., roots, leaves)

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or Acetic acid

-

This compound standard

-

Mortar and pestle or grinder

-

Ultrasonic bath

-

Centrifuge

-

0.45 µm syringe filters

-

HPLC system with a C18 column and UV detector

Procedure:

-

Sample Preparation: Grind the dried plant material to a fine powder. Accurately weigh approximately 0.1 g of the powder into a centrifuge tube.

-

Extraction: Add 10 mL of methanol to the tube. Sonicate the mixture for 30 minutes in an ultrasonic bath.

-

Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

-

Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

-

HPLC Analysis:

-

Quantification: Prepare a calibration curve using a series of known concentrations of the this compound standard. Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Protocol 2: Total RNA Extraction from Gentiana Species

Objective: To isolate high-quality total RNA from Gentiana tissues for downstream applications like qRT-PCR and RNA-seq. This protocol is a general guideline and may require optimization for specific tissues.

Materials:

-

Fresh plant tissue (e.g., leaves, roots)

-

Liquid nitrogen

-

TRIzol reagent or similar RNA extraction kit

-

Chloroform

-

75% Ethanol (B145695) (prepared with DEPC-treated water)

-

RNase-free water

-

Mortar and pestle

-

RNase-free centrifuge tubes

-

Centrifuge

Procedure:

-

Tissue Homogenization: Immediately freeze the fresh plant tissue in liquid nitrogen. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Lysis: Transfer approximately 100 mg of the powdered tissue to a tube containing 1 mL of TRIzol reagent. Vortex vigorously for 1 minute to homogenize.

-

Phase Separation: Incubate the homogenate at room temperature for 5 minutes. Add 200 µL of chloroform, cap the tube securely, and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.

-

RNA Precipitation: Carefully transfer the upper aqueous phase to a new RNase-free tube. Add 500 µL of isopropanol and mix by inverting the tube. Incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C. A white RNA pellet should be visible.

-

RNA Wash: Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol. Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.

-

RNA Resuspension: Carefully discard the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA pellet in 30-50 µL of RNase-free water.

-

Quality Control: Assess the RNA quality and quantity using a spectrophotometer (A260/A280 and A260/A230 ratios) and by running an aliquot on an agarose (B213101) gel to check for intact ribosomal RNA bands.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Objective: To quantify the expression levels of genes involved in the this compound biosynthetic pathway.

Materials:

-

High-quality total RNA (from Protocol 2)

-

DNase I, RNase-free

-

cDNA synthesis kit (e.g., using reverse transcriptase)

-

Gene-specific primers for target and reference genes

-

SYBR Green qPCR master mix

-

qRT-PCR instrument

-

RNase-free water and consumables

Procedure:

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA according to the manufacturer's protocol.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit with oligo(dT) or random primers.

-

Primer Design and Validation: Design primers for the target genes (e.g., GES, G10H, IS) and a stable reference gene (e.g., Actin or 18S rRNA). Validate primer efficiency by running a standard curve with a serial dilution of cDNA.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture in a total volume of 20 µL containing:

-

10 µL 2x SYBR Green master mix

-

0.5 µL each of forward and reverse primers (10 µM)

-

1 µL of diluted cDNA

-

RNase-free water to 20 µL

-

-

qPCR Program: A typical qPCR program includes:

-

Initial denaturation: 95°C for 5 minutes

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 60°C for 1 minute

-

-

Melting curve analysis to check for primer specificity.

-

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.

Protocol 4: Heterologous Expression and Characterization of a Plant UDP-Glycosyltransferase (UGT)

Objective: To express a candidate UGT gene in a heterologous host (e.g., E. coli or yeast) and characterize its enzymatic activity towards secoiridoid substrates.

Materials:

-

cDNA of the candidate UGT gene

-

Expression vector (e.g., pET vector for E. coli, pYES vector for yeast)

-

Competent E. coli or yeast cells

-

Appropriate growth media and antibiotics/selection agents

-

IPTG (for E. coli induction) or galactose (for yeast induction)

-

Lysis buffer

-

Protein purification resin (e.g., Ni-NTA for His-tagged proteins)

-

Secoiridoid aglycone substrate (e.g., secologanin aglycone)

-

UDP-glucose

-

Reaction buffer

-

HPLC or LC-MS for product analysis

Procedure:

-

Cloning: Clone the full-length coding sequence of the candidate UGT into the expression vector.

-

Transformation: Transform the expression construct into the appropriate host cells.

-

Expression:

-

E. coli: Grow the transformed cells to an OD600 of 0.6-0.8, then induce protein expression with IPTG and grow at a lower temperature (e.g., 18-25°C) overnight.

-

Yeast: Grow the transformed cells in a selective medium with glucose, then transfer to a medium containing galactose to induce expression.

-

-

Protein Extraction and Purification: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication). Purify the recombinant protein using an appropriate chromatography method (e.g., affinity chromatography for tagged proteins).

-

Enzymatic Assay:

-

Set up a reaction mixture containing the purified UGT enzyme, the secoiridoid aglycone substrate, UDP-glucose, and a suitable reaction buffer.

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific time.

-

Stop the reaction (e.g., by adding methanol).

-

-

Product Analysis: Analyze the reaction products by HPLC or LC-MS to identify the formation of the glycosylated product (this compound). Compare the retention time and mass spectrum with an authentic standard if available.

Mandatory Visualizations

This compound Biosynthetic Pathway

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow: Gene Expression Analysis

Caption: Workflow for gene expression analysis by qRT-PCR.

Experimental Workflow: Metabolite Quantification

Caption: Workflow for this compound quantification by HPLC.

Conclusion and Future Perspectives

The biosynthetic pathway of this compound is a testament to the intricate and highly regulated nature of plant secondary metabolism. While significant progress has been made in elucidating the upstream steps of the iridoid and secoiridoid pathways, the final tailoring enzymes that lead to the formation of this compound remain to be definitively characterized. The identification and functional characterization of the specific hydroxylase(s) and UDP-glycosyltransferase(s) involved in the conversion of secologanin to this compound are critical next steps.

Future research should focus on a multi-omics approach, integrating transcriptomics, proteomics, and metabolomics data from various Gentiana species to identify candidate genes for these final steps. Heterologous expression and in vitro enzymatic assays will be essential for confirming the function of these candidate enzymes. Furthermore, a deeper understanding of the transcriptional regulation of the entire pathway, including the role of transcription factors in response to developmental cues and environmental stimuli, will be vital for developing effective metabolic engineering strategies. The knowledge gained from these endeavors will not only advance our fundamental understanding of plant biochemistry but also pave the way for the sustainable production of this compound and other valuable medicinal compounds.

References

Gentiopicroside: A Comprehensive Technical Guide to its Structural Elucidation and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the structural elucidation and chemical properties of gentiopicroside, a bioactive secoiridoid glycoside of significant pharmacological interest. This document consolidates key data from spectroscopic analyses, outlines experimental methodologies for its isolation and characterization, and presents this information in a clear and accessible format for researchers and professionals in the field of natural product chemistry and drug development.

Structural Elucidation

This compound, with the molecular formula C₁₆H₂₀O₉ and a molecular weight of 356.33 g/mol , was first isolated in 1862. Its complex structure has been elucidated through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data

The structural framework of this compound, comprising a secoiridoid aglycone linked to a glucose moiety, has been confirmed by extensive 1D and 2D NMR experiments, as well as mass spectrometric analysis.

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. The proton (¹H) and carbon-¹³ (¹³C) NMR spectra provide detailed information about the chemical environment of each atom in the molecule.

Table 1: ¹³C NMR Spectroscopic Data for this compound (in CD₃OD)

| Atom No. | Chemical Shift (δ) in ppm |

| 1 | 98.8 |

| 3 | 151.8 |

| 4 | 103.7 |

| 5 | 29.8 |

| 6 | 40.5 |

| 7 | 130.2 |

| 8 | 128.9 |

| 9 | 45.9 |

| 10 | 135.2 |

| 11 | 166.9 |

| 1' | 99.8 |

| 2' | 74.6 |

| 3' | 77.8 |

| 4' | 71.4 |

| 5' | 78.2 |

| 6' | 62.6 |

Table 2: ¹H NMR Spectroscopic Data for this compound (in CD₃OD)

| Proton No. | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| 1 | 5.78 | d | 1.5 |

| 3 | 7.44 | s | |

| 5 | 3.15 | m | |

| 6α | 2.10 | m | |

| 6β | 2.75 | m | |

| 8 | 5.78 | ddd | 17.5, 10.5, 8.0 |

| 9 | 2.90 | m | |

| 10 | 5.25 | dd | 17.5, 1.5 |

| 10 | 5.20 | dd | 10.5, 1.5 |

| 1' | 4.65 | d | 8.0 |

| 2' | 3.40 | m | |

| 3' | 3.38 | m | |

| 4' | 3.35 | m | |

| 5' | 3.25 | m | |

| 6'a | 3.85 | dd | 12.0, 2.0 |

| 6'b | 3.68 | dd | 12.0, 5.5 |

Note: The assignments are based on a compilation of data from multiple sources and may vary slightly depending on the solvent and experimental conditions.

Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight and fragmentation pattern of this compound. In negative ion mode, a prominent ion is observed corresponding to the deprotonated molecule [M-H]⁻. Tandem mass spectrometry (MS/MS) of this ion reveals characteristic fragmentation patterns.

A key fragmentation pathway involves the cleavage of the glycosidic bond, resulting in the loss of the glucose moiety (162 Da). This leads to the formation of an aglycone fragment ion [M-Glc-H]⁻ at m/z 193. Further fragmentation of the aglycone can occur, providing additional structural information. For instance, the loss of a water molecule from the aglycone fragment results in an ion at m/z 175 [M-Glc-H₂O-H]⁻.[1]

The UV spectrum of this compound in methanol (B129727) exhibits a maximum absorption (λmax) at approximately 256 nm, which is characteristic of the α,β-unsaturated lactone system within the secoiridoid structure.

Infrared (IR) spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of this compound shows characteristic absorption bands for hydroxyl groups (broad band around 3400 cm⁻¹), a carbonyl group of the lactone (around 1710 cm⁻¹), and carbon-carbon double bonds (around 1630 cm⁻¹).

Structural Elucidation Workflow

The process of elucidating the structure of this compound involves a logical sequence of analytical steps.

Chemical Properties

A summary of the key chemical and physical properties of this compound is provided below.

Table 3: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₆H₂₀O₉ |

| Molecular Weight | 356.33 g/mol |

| CAS Number | 20831-76-9 |

| Appearance | Off-white crystalline powder |

| Melting Point | 191 °C |

| Solubility | Easily soluble in water and methanol, sparingly soluble in ethanol, and practically insoluble in non-polar organic solvents like ether. |

| UV λmax (Methanol) | ~256 nm |

| Optical Rotation | [α]D ≈ -200° (c=2, H₂O) |

Experimental Protocols

This section details common methodologies for the isolation, purification, and analysis of this compound.

Isolation and Purification of this compound

Several methods have been developed for the efficient extraction and purification of this compound from plant materials, particularly from the roots of Gentiana species.

This method offers a rapid and efficient approach for the simultaneous extraction and purification of this compound.

-

Preparation of Plant Material: Dried and powdered roots of the plant material are sieved to a uniform particle size.

-

Aqueous Two-Phase System (ATPS) Formation: An ATPS is prepared using a salt solution (e.g., K₂HPO₄) and an organic solvent (e.g., ethanol) in specific concentrations.

-

Microwave-Assisted Extraction: The powdered plant material is mixed with the prepared ATPS, and the mixture is subjected to microwave irradiation for a short duration at a specific power and temperature.

-

Phase Separation: After extraction, the mixture is centrifuged to facilitate the separation of the two phases. This compound preferentially partitions into the upper ethanol-rich phase.

-

Recovery: The upper phase is collected, and the solvent is evaporated under reduced pressure to yield the purified this compound.

FCPC is a liquid-liquid chromatography technique that avoids the use of solid stationary phases, thus preventing irreversible adsorption of the sample.

-

Sample Preparation: A crude extract of the plant material is prepared using a suitable solvent (e.g., ethanol) and then concentrated.

-

Solvent System Selection: A biphasic solvent system is selected where this compound has a suitable partition coefficient. A common system is ethyl acetate:isopropanol:water.

-

FCPC Operation: The FCPC instrument is filled with the stationary phase. The crude extract is then injected, and the mobile phase is pumped through the system at a specific flow rate and rotational speed.

-

Fraction Collection and Analysis: The eluent is monitored using a UV detector, and fractions are collected. The fractions containing this compound are identified by analytical techniques like HPLC.

-

Purification: The collected fractions are pooled, and the solvent is removed to obtain highly purified this compound.

Analytical Methods

HPLC is the standard method for the quantification of this compound in plant extracts and finished products.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient or isocratic elution with a mixture of water (often with a small amount of acid like formic or phosphoric acid) and acetonitrile (B52724) or methanol.

-

Detection: UV detection at the λmax of this compound (around 256 nm).

-

Quantification: The concentration of this compound is determined by comparing the peak area of the sample to that of a certified reference standard.

For structural analysis, a purified sample of this compound is dissolved in a deuterated solvent, typically methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆). A standard internal reference, such as tetramethylsilane (B1202638) (TMS), is usually added. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are then acquired on a high-field NMR spectrometer.

References

Gentiopicroside: A Technical Guide to Its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gentiopicroside, a secoiridoid glycoside, is a prominent bioactive compound primarily found in plants of the Gentianaceae family. It is renowned for its bitter taste and a wide array of pharmacological activities, including anti-inflammatory, hepatoprotective, and neuroprotective effects. This technical guide provides an in-depth overview of the natural sources and distribution of this compound, along with detailed experimental protocols for its extraction and quantification. Furthermore, it elucidates the key signaling pathways modulated by this compound, offering valuable insights for researchers and professionals in drug discovery and development.

Natural Sources and Distribution of this compound

This compound is predominantly found in the plant family Gentianaceae, with the genus Gentiana being the most significant source. Several species within this genus are known to contain substantial amounts of this compound. While the highest concentrations are typically found in the roots and rhizomes, this compound is also present in other parts of the plant, including stems, leaves, and flowers.[1][2][3] Beyond the Gentianaceae family, this compound has also been identified in plants from other families such as Asteraceae, Moraceae, and Dipsaceae, although generally in lower concentrations.[4]

Quantitative Distribution in Gentiana Species

The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant, geographical origin, and cultivation conditions. The following table summarizes the quantitative data on this compound content in various Gentiana species.

| Plant Species | Plant Part | This compound Content (mg/g dry weight unless otherwise specified) | Reference |

| Gentiana lutea | Rhizome | 6.61 | [5] |

| Principal Roots | 5.72 | [5] | |

| Secondary Roots | 5.70 | [5] | |

| Root Cortex | 7.19 | [5] | |

| Vascular Tissues | 5.38 | [5] | |

| Leaves (dry extract) | 70.5 ± 0.08 | [6] | |

| Gentiana scabra | Root | 65.32 ± 0.24 (extraction yield) | [7][8] |

| Root | 4.68 (mean %) | [9] | |

| Shoot | 3.26 (mean %) | [9] | |

| Tissue Culture | 5.35 (mean %) | [9] | |

| Gentiana rigescens | Root (highest avg.) | 49.5 | [10] |

| Root (lowest avg.) | 28.8 | [10] | |

| Gentiana macrophylla | Roots | Higher content of iridoids (including this compound) | [11][12] |

| Flowers, Stems, Leaves | Lower content of iridoids compared to roots | [11][12] | |

| Gentiana straminea | Roots | 13.30% | [2] |

| Stems | 2.95% | [2] | |

| Leaves | 2.24% | [2] |

Experimental Protocols

Extraction of this compound

Several methods have been developed for the efficient extraction of this compound from plant materials. The choice of method depends on factors such as the plant matrix, desired purity, and scale of extraction.

This method offers concurrent extraction and purification.[7][8]

-

Plant Material: Dried and powdered Gentiana scabra Bunge (100 mesh).

-

Aqueous Two-Phase System (ATPS): An optimal system is composed of K₂HPO₄ (21.71% w/w) and ethanol (B145695) (40.72% w/w).

-

Procedure:

-

Mix the powdered plant material with the ATPS at a liquid-to-solid ratio of 11:1 (mL/g).

-

Subject the mixture to microwave irradiation at 806 W for 31 seconds at a temperature of 80°C.

-

Centrifuge the mixture to separate the two phases. This compound will be enriched in one of the phases.

-

Collect the phase containing this compound for further analysis.

-

-

Yield: This method can achieve an extraction yield of 65.32 ± 0.24 mg/g with a recovery of 96.51%.[7][8]

This environmentally friendly method uses water as the solvent, enhanced by a cyclodextrin.[13]

-

Plant Material: Willow Gentian "dust".

-

Extraction Medium: Water with the addition of HPβCD.

-

Procedure:

-

Mix the plant material with the aqueous HPβCD solution.

-

Perform ultrasound-assisted extraction at optimal conditions: 74.89 °C for 32.57 minutes with a HPβCD concentration of 3.01% w/v.

-

Separate the extract from the solid plant material.

-

-

Yield: Under optimal conditions, a this compound yield of 47.90 mg/g DW can be achieved.[13]

A standard method for preparing samples for HPLC or LC-MS analysis.

-

Plant Material: Dried and powdered plant material.

-

Solvent: Methanol (B129727) is commonly used.

-

Procedure:

-

Accurately weigh about 0.5 g of the powdered plant material.

-

Add a defined volume of methanol (e.g., 20 mL).

-

Perform extraction using methods such as ultrasonication (e.g., at 25°C for a specified time).

-

Filter the extract through a 0.45 μm membrane filter before analysis.

-

Quantification of this compound

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and reliable techniques for the quantification of this compound.

-

Instrumentation: An HPLC system equipped with a UV or Photodiode Array (PDA) detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 μm) is typically used.

-

Mobile Phase: A gradient or isocratic elution with a mixture of methanol and water, often with the addition of an acid like acetic acid or formic acid to improve peak shape. For example, a mobile phase of methanol and 1% acetic acid in water (30:70 v/v) can be used.

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV detection is commonly performed at approximately 254 nm or 280 nm.

-

Quantification: A calibration curve is generated using a certified reference standard of this compound at various concentrations. The concentration in the samples is then determined by comparing their peak areas to the calibration curve.

This technique offers higher sensitivity and selectivity, making it suitable for complex matrices like plasma.

-

Instrumentation: An LC system coupled to a tandem mass spectrometer (MS/MS).

-

Chromatographic Conditions: Similar to HPLC, using a C18 column and a gradient of methanol or acetonitrile (B52724) and water with a modifier like formic acid or ammonium (B1175870) acetate.

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive or negative ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, which involves monitoring a specific precursor-to-product ion transition for this compound and an internal standard.

-

-

Quantification: An internal standard is used to correct for matrix effects and variations in instrument response. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

Key Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways, particularly those involved in inflammation and oxidative stress.

Inhibition of NF-κB and MAPK Signaling Pathways

This compound has been shown to suppress inflammatory responses by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[14] In response to inflammatory stimuli like lipopolysaccharide (LPS), this compound can prevent the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of NF-κB.[14] This leads to a reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[14] Additionally, this compound can inhibit the phosphorylation of key kinases in the MAPK pathway, including JNK and ERK, further contributing to its anti-inflammatory effects.[5]

Activation of the Keap1-Nrf2 Antioxidant Pathway

This compound has been demonstrated to protect against oxidative stress by activating the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under normal conditions, Keap1 binds to Nrf2 and promotes its degradation. This compound can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription. This results in an increased synthesis of protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), thereby enhancing the cell's antioxidant capacity.

Conclusion

This compound stands out as a pharmacologically significant natural product with a well-defined distribution in the plant kingdom, particularly within the Gentiana genus. The methodologies for its extraction and quantification are well-established, providing a solid foundation for further research and development. The elucidation of its mechanisms of action, involving key signaling pathways like NF-κB, MAPK, and Keap1-Nrf2, opens up avenues for its potential therapeutic applications in inflammatory and oxidative stress-related diseases. This guide provides a comprehensive technical resource for scientists and researchers to advance the study and utilization of this compound in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances of Natural Polyphenols Activators for Keap1‐Nrf2 Signaling Pathway: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 3. Synthesis and Biological Evaluation of this compound Derivatives as Novel Cyclooxygenase-2 Inhibitors with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Produces Endothelium-Independent Vasodilation by Deactivating the PI3K/Akt/Rho-Kinase Pathway in Isolated Rat Thoracic Aorta - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound: An Updated Review of Its Pharmacological Activities and Mechanisms | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Therapeutic efficacy and mechanisms of this compound in various diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Therapeutic efficacy and mechanisms of this compound in various diseases [frontiersin.org]

- 10. This compound protects neurons from astrocyte-mediated inflammatory injuries by inhibition of nuclear factor-κB and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. This compound—An Insight into Its Pharmacological Significance and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound ameliorates psoriasis-like skin lesions in mice via regulating the Keap1-Nrf2 pathway and inhibiting keratinocyte activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound Ameliorates Oxidative Stress and Lipid Accumulation through Nuclear Factor Erythroid 2-Related Factor 2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

Gentiopicroside: A Modern Scientific Inquiry into a Traditional Chinese Medicine Cornerstone

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Gentiopicroside, a secoiridoid glycoside, is a prominent bioactive compound isolated from plants of the Gentiana species, known in Traditional Chinese Medicine (TCM) as "Long Dan Cao" (Gentianae Radix et Rhizoma). For centuries, Gentiana has been a staple in TCM formulations, valued for its properties in clearing heat and dampness, particularly from the liver and gallbladder.[1][2] The classic TCM formula Long Dan Xie Gan Tang, which features Gentiana scabra, exemplifies its traditional application in treating conditions associated with liver fire and damp-heat.[1] Modern pharmacological research has begun to unravel the molecular mechanisms underlying the therapeutic effects of this compound, revealing a wide spectrum of activities including anti-inflammatory, hepatoprotective, neuroprotective, and anticancer effects.[3][4] This technical guide provides a comprehensive overview of the role of this compound in TCM, its multifaceted pharmacological actions, detailed experimental protocols for its study, and a summary of quantitative data to support further research and drug development.

Pharmacological Activities and Mechanisms of Action

This compound exerts its biological effects through the modulation of multiple key signaling pathways. Its diverse pharmacological activities are a testament to its potential as a therapeutic agent for a range of diseases.

Anti-inflammatory Effects

A cornerstone of its traditional use, the anti-inflammatory properties of this compound are now well-documented. It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[5][6] These effects are primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[6][7]

Hepatoprotective Effects

In line with its traditional use for liver ailments, this compound demonstrates significant hepatoprotective properties. It has been shown to protect the liver from damage induced by various toxins, including alcohol and carbon tetrachloride (CCl4).[3][8] The mechanisms behind this protection involve the activation of the Keap1-Nrf2 antioxidant pathway, which enhances the cellular defense against oxidative stress, and the modulation of lipid metabolism.[4][9]

Neuroprotective Effects

Emerging research has highlighted the neuroprotective potential of this compound. It has been found to protect neurons from inflammatory damage mediated by astrocytes and shows promise in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[4][6] Its neuroprotective actions are linked to its ability to suppress neuroinflammation and reduce amyloid-β accumulation.[4]

Anticancer Activity

This compound has demonstrated promising anticancer activity in various cancer cell lines. For instance, it has been shown to inhibit the proliferation of SKOV3 ovarian cancer cells and HepG2 hepatoma cells, induce apoptosis, and cause cell cycle arrest.[4][5] These effects are associated with the modulation of signaling pathways such as PI3K/Akt and the intrinsic mitochondrial apoptosis pathway.[10][11]

Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro and in vivo studies on this compound, providing a reference for its potency and effective concentrations.

| Pharmacological Activity | Cell Line/Model | Parameter | Value | Reference(s) |

| Anticancer | SKOV3 Ovarian Cancer Cells | IC50 | 20 µM | [5][12][13][14][15] |

| Anti-inflammatory | RAW 264.7 Macrophages | IC50 (TNF-α inhibition) | 36.56 µg/mL | [16] |

| Anti-inflammatory | Zebrafish Model | COX-2 Inhibition | 65 ± 5% at 30 µM | [5] |

| Hepatoprotective | HepG2 Cells | Apoptosis Reduction (Arachidonic Acid-induced) | ~43% | [17] |

| Hepatoprotective | HepG2 Cells | ATP Production Increase | >60% | [17] |

Table 1: In Vitro Efficacy of this compound

| Pharmacological Activity | Animal Model | Dosage | Key Findings | Reference(s) |

| Anti-inflammatory (Gouty Arthritis) | MSU-induced mice | 100 and 200 mg/kg | Reduction in paw swelling and pain hyperalgesia. | [5] |

| Hepatoprotective | CCl4-induced liver injury in mice | 25, 50, or 100 mg/kg | Reduction in serum ALT and AST levels. | [8][18] |

| Hepatoprotective | LPS-induced liver injury in mice | 40–80 mg/kg | Reduction in serum aminotransferase and TNF-α activity. | [17] |

Table 2: In Vivo Efficacy of this compound

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

In Vitro Anti-inflammatory Activity Assay

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Methodology:

-

Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of this compound (e.g., 25, 50, 100 µg/mL) for 2 hours.[5]

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

-

Nitric Oxide (NO) Measurement: Collect the cell culture supernatant. Measure the nitrite (B80452) concentration, an indicator of NO production, using the Griess reagent.

-

Prostaglandin E2 (PGE2) and Cytokine Measurement: Measure the levels of PGE2, TNF-α, IL-1β, and IL-6 in the cell culture supernatant using commercially available ELISA kits according to the manufacturer's instructions.

-

Cell Viability: Assess cell viability using the MTT assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

-

In Vivo Hepatoprotective Activity Assay

-

Animal Model: Male Kunming mice.

-

Methodology:

-

Acclimatize the mice for one week.

-

Divide the mice into several groups: control, model (CCl4 only), positive control (e.g., bifendate), and this compound treatment groups (e.g., 25, 50, and 100 mg/kg).[8]

-

Administer this compound or vehicle orally once daily for 7 consecutive days.

-

On the 7th day, 1 hour after the last administration, induce liver injury by intraperitoneal injection of a 0.1% solution of CCl4 in olive oil (10 mL/kg).

-

24 hours after CCl4 injection, collect blood samples via retro-orbital puncture to measure serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).

-

Euthanize the mice and collect liver tissues for histopathological examination (H&E staining) and measurement of oxidative stress markers (e.g., MDA, SOD, GSH).[8][18]

-

In Vitro Anticancer Activity Assay

-

Cell Line: SKOV3 human ovarian cancer cell line.

-

Methodology:

-

Seed SKOV3 cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0-80 µM) for 24, 48, or 72 hours.[14]

-

Cell Viability (MTT Assay):

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control.

-

-

Apoptosis Assay (Annexin V/PI Staining):

-

Treat cells with this compound for the desired time.

-

Harvest the cells and resuspend them in binding buffer.

-

Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

-

-

Western Blot Analysis for Signaling Pathway Proteins

-

Objective: To determine the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways like NF-κB, MAPK, and PI3K/Akt.

-

Methodology:

-

Treat cells with this compound and/or a stimulant (e.g., LPS, TNF-α) for the specified time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Examples of primary antibodies include:

-

NF-κB Pathway: anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα.

-

MAPK Pathway: anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-p-ERK, anti-ERK.

-

PI3K/Akt Pathway: anti-p-Akt, anti-Akt, anti-p-PI3K, anti-PI3K.

-

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound and a typical experimental workflow for its investigation.

This compound's inhibition of NF-κB and MAPK signaling pathways.

This compound's activation of the Keap1-Nrf2 hepatoprotective pathway.

This compound's anticancer mechanism via PI3K/Akt and apoptosis.

General experimental workflow for investigating this compound.

Conclusion and Future Perspectives

This compound, a key active component of a revered herb in Traditional Chinese Medicine, is emerging as a promising multi-target therapeutic agent. Its well-documented anti-inflammatory, hepatoprotective, neuroprotective, and anticancer activities, underpinned by its modulation of critical signaling pathways, provide a strong scientific basis for its traditional uses. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals seeking to further explore the therapeutic potential of this compound.

Despite the promising preclinical data, challenges such as its low bioavailability remain.[5] Future research should focus on the development of novel drug delivery systems to enhance its pharmacokinetic profile. Furthermore, well-designed clinical trials are imperative to translate the wealth of preclinical findings into effective clinical applications. The continued investigation of this compound holds significant promise for the development of novel therapies for a wide range of inflammatory and chronic diseases, bridging the gap between traditional knowledge and modern medicine.

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. gl-herb.com [gl-herb.com]

- 3. researchgate.net [researchgate.net]

- 4. Therapeutic efficacy and mechanisms of this compound in various diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound—An Insight into Its Pharmacological Significance and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound protects neurons from astrocyte-mediated inflammatory injuries by inhibition of nuclear factor-κB and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Therapeutic efficacy and mechanisms of this compound in various diseases [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound improves non-alcoholic steatohepatitis by activating PPARα and suppressing HIF1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound targets PAQR3 to activate the PI3K/AKT signaling pathway and ameliorate disordered glucose and lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound—An Insight into Its Pharmacological Significance and Future Perspectives | MDPI [mdpi.com]

- 13. This compound exerts convincing antitumor effects in human ovarian carcinoma cells (SKOV3) by inducing cell cycle arrest, mitochondrial mediated apoptosis and inhibition of cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jbuon.com [jbuon.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and Biological Evaluation of this compound Derivatives as Novel Cyclooxygenase-2 Inhibitors with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Hepatoprotective Properties of this compound, Sweroside, and Swertiamarin Against Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) [mdpi.com]

- 18. discovery.researcher.life [discovery.researcher.life]

Gentiopicroside: A Technical Guide to its Neuroprotective Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gentiopicroside (GPS), a secoiridoid glycoside primarily isolated from plants of the Gentiana genus, has a long history of use in traditional medicine for its anti-inflammatory properties.[1] Emerging preclinical evidence now points towards its significant neuroprotective effects, offering promising therapeutic avenues for a range of neurodegenerative disorders and acute neuronal injuries.[2][3] This technical guide provides an in-depth overview of the exploratory studies on this compound's neuroprotective actions, focusing on its mechanisms of action, detailed experimental protocols from key studies, and a quantitative summary of its effects.

Core Neuroprotective Mechanisms

This compound exerts its neuroprotective effects through a multi-pronged approach, primarily by mitigating neuroinflammation, oxidative stress, and apoptosis. These effects are orchestrated through the modulation of several key intracellular signaling pathways.

Anti-Neuroinflammatory Effects

Neuroinflammation is a hallmark of many neurodegenerative diseases. This compound has been shown to suppress neuroinflammatory responses by inhibiting the activation of microglia and astrocytes and reducing the production of pro-inflammatory mediators.[1][4] A central mechanism in this process is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[4] Under pathological conditions, the activation of NF-κB leads to the transcription of genes encoding pro-inflammatory cytokines such as TNF-α and IL-1β. This compound prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus.[5]

Antioxidant Effects

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is a major contributor to neuronal damage. This compound enhances the cellular antioxidant response primarily through the activation of the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway .[6] Under normal conditions, Keap1 targets Nrf2 for degradation. In the presence of oxidative stress, this compound promotes the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and bind to the antioxidant response element (ARE). This, in turn, upregulates the expression of several antioxidant enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase, bolstering the cell's capacity to neutralize ROS.[6][7]

Anti-Apoptotic Effects

This compound has been demonstrated to protect neurons from apoptotic cell death in various models of neuronal injury. One of the pathways implicated in this effect is the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway .[8] The activation of this pathway promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins and upregulating anti-apoptotic proteins.

Signaling Pathway Diagrams

Caption: this compound inhibits the NF-κB signaling pathway.

Caption: this compound activates the Keap1-Nrf2 signaling pathway.

Experimental Protocols

This section details the methodologies for key in vivo and in vitro experiments that have been instrumental in elucidating the neuroprotective effects of this compound.

In Vivo Models of Neurodegeneration

This model is used to mimic the dopaminergic neurodegeneration characteristic of Parkinson's disease.[1]

-

Animals: Male Sprague-Dawley rats.

-

Procedure:

-

Anesthetize rats (e.g., with pentobarbital (B6593769) sodium).

-

Secure the rat in a stereotaxic apparatus.

-

Inject 6-OHDA unilaterally into the medial forebrain bundle.

-

Administer this compound (e.g., 50 or 100 mg/kg, orally) daily for a specified period post-surgery.[9]

-

-

Key Assessments:

-

Behavioral Tests: Rotational behavior induced by apomorphine, rotarod test, open field test.[9]

-

Histological Analysis: Immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra to quantify dopaminergic neuron survival.

-

Biochemical Analysis: Western blot analysis of midbrain tissue for markers of inflammation (e.g., NF-κB, TNF-α, IL-1β).[5]

-

This model simulates the cognitive deficits and oxidative stress associated with aging and Alzheimer's disease.[10]

-

Animals: Male Kunming mice.

-

Procedure:

-

Administer D-galactose (e.g., 150 mg/kg, subcutaneously) daily for several weeks.[11]

-

Concurrently, administer this compound orally at various doses.

-

-

Key Assessments:

-

Cognitive Function: Morris water maze to assess spatial learning and memory.[11]

-

Biochemical Assays: Measurement of antioxidant enzyme activities (SOD, GSH-Px) and malondialdehyde (MDA) levels in brain tissue.

-

Histological Analysis: Examination of neuronal morphology in the hippocampus.

-

This model is employed to study the neuroprotective effects of this compound in the context of stroke.[12]

-

Animals: Male Sprague-Dawley rats.

-

Procedure:

-

Key Assessments:

-

Neurological Deficit Scoring: Evaluation of motor and sensory deficits.

-

Infarct Volume Measurement: Staining of brain slices with 2,3,5-triphenyltetrazolium chloride (TTC).

-

Molecular Analysis: Western blot for proteins involved in angiogenesis (VEGF) and oxidative stress (Nrf2) in the ischemic brain tissue.[12]

-

In Vitro Models of Neuronal Injury

The neurotoxin MPP+, the active metabolite of MPTP, is used to induce apoptosis in the human neuroblastoma cell line SH-SY5Y, mimicking dopaminergic cell death in Parkinson's disease.[1][14]

-

Cell Line: Human neuroblastoma SH-SY5Y cells.

-

Procedure:

-

Key Assays:

-

Cell Viability: MTT assay to quantify the protective effect of this compound against MPP+-induced cell death.[15]

-

Oxidative Stress Measurement: DCFH-DA assay to measure intracellular ROS production.[15]

-

Apoptosis Analysis: Flow cytometry with Annexin V/PI staining.

-

Western Blot Analysis: To determine the expression levels of proteins in the NF-κB and Nrf2 pathways.[16]

-

LPS, a component of the outer membrane of Gram-negative bacteria, is used to stimulate an inflammatory response in the murine microglial cell line BV-2.[17]

-

Cell Line: Murine microglial BV-2 cells.

-

Procedure:

-

Culture BV-2 cells.

-

Pre-treat cells with this compound at different concentrations.

-

Stimulate the cells with LPS (e.g., 200 ng/mL) for 24 hours.[18]

-

-

Key Assays:

-

Nitric Oxide (NO) Production: Griess assay to measure nitrite (B80452) levels in the culture medium.[18]

-

Cytokine Quantification: ELISA to measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the culture supernatant.

-

Western Blot Analysis: To assess the activation of the NF-κB and MAPK signaling pathways.[3]

-

Quantitative Data Summary

The following tables summarize the quantitative findings from various studies on the neuroprotective effects of this compound.

Table 1: In Vivo Neuroprotective Effects of this compound

| Model | Species | This compound Dose | Key Findings | Reference |

| 6-OHDA-induced Parkinson's Disease | Rat | 50 and 100 mg/kg, p.o. | Reduced apomorphine-induced rotations; Increased time on rotarod; Decreased levels of nuclear NF-κB, TNF-α, and IL-1β in the midbrain. | [1][5][9] |

| D-galactose-induced Aging | Mouse | 10, 20, 40 mg/kg, p.o. | Improved performance in the Morris water maze; Increased SOD and GSH-Px activity; Decreased MDA levels in the brain. | [10] |

| Cerebral Ischemia/Reperfusion | Rat | 25, 50, 100 mg/kg, p.o. | Decreased cerebral infarct volume; Reduced neurological deficit scores; Upregulated VEGF and phosphorylated Nrf2 levels. | [12] |

| Chronic Constriction Injury (Neuropathic Pain) | Mouse | 50 and 100 mg/kg | Increased behavioral parameters from day 8; a significant recovery of electrophysiological changes induced by CCI. | [19] |

Table 2: In Vitro Neuroprotective Effects of this compound

| Cell Line | Insult | This compound Conc. | Key Findings | Reference |

| SH-SY5Y | MPP+ (1 mM) | 1, 10, 100 µM | Restored cell viability; Reduced ROS production and lipid peroxidation. | [15] |

| BV-2 Microglia | LPS (200 ng/mL) | 10, 20, 40 µM | Inhibited NO production. | [18] |

| Primary Astrocytes | LPS | Not specified | Inhibited the release of TNF-α, IL-1β, NO, and PGE. | [3] |

| Chondrocytes | LPS (5 µg/ml) | 10, 20, 40 µM | Reduced the production of IL-1β and PGE2; Inhibited Stat3 phosphorylation and Runx2 overproduction. | [20] |

Conclusion and Future Directions

The collective evidence from in vivo and in vitro studies strongly supports the neuroprotective potential of this compound. Its ability to modulate key signaling pathways involved in neuroinflammation, oxidative stress, and apoptosis makes it a compelling candidate for further investigation in the context of neurodegenerative diseases and acute neuronal injuries. Future research should focus on several key areas:

-

Pharmacokinetics and Bioavailability: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion of this compound to optimize its delivery to the central nervous system.

-

Clinical Trials: Rigorous, well-designed clinical trials are essential to translate the promising preclinical findings into therapeutic applications for human diseases.

-

Structure-Activity Relationship Studies: Investigating the relationship between the chemical structure of this compound and its biological activity could lead to the development of more potent and specific derivatives.

-

Combination Therapies: Exploring the synergistic effects of this compound with existing therapies for neurodegenerative diseases may offer enhanced therapeutic benefits.

References

- 1. This compound Attenuated Dopaminergic Neurodegeneration via Inhibiting Neuroinflammatory Responses and Ferroptosis in Experimental Models of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Therapeutic efficacy and mechanisms of this compound in various diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Ameliorates Diabetic Renal Tubulointerstitial Fibrosis via Inhibiting the AT1R/CK2/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound Ameliorates Oxidative Stress and Lipid Accumulation through Nuclear Factor Erythroid 2-Related Factor 2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Ameliorates Oxidative Stress and Lipid Accumulation through Nuclear Factor Erythroid 2-Related Factor 2 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound—An Insight into Its Pharmacological Significance and Future Perspectives [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Geraniol attenuates oxidative stress and neuroinflammation-mediated cognitive impairment in D galactose-induced mouse aging model | Aging [aging-us.com]

- 11. DL0410 Alleviates Memory Impairment in D-Galactose-Induced Aging Rats by Suppressing Neuroinflammation via the TLR4/MyD88/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound Ameliorates Cerebrovascular Angiogenesis, Neuronal Injury and Immune Disorder in Rats with Cerebral Ischemia/Reperfusion Injury via VEGF and Phosphorylated Nrf2 Elevation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [Surgical procedure improvement to produce rat ischemia-reperfusion injury model with intraluminal suture] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. e-century.us [e-century.us]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Activation of BV2 microglia by lipopolysaccharide triggers an inflammatory reaction in PC12 cell apoptosis through a toll-like receptor 4-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 20. This compound ameliorates the lipopolysaccharide-induced inflammatory response and hypertrophy in chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

Gentiopicroside: An Initial Investigation into its Anti-Cancer Properties

A Technical Guide for Researchers and Drug Development Professionals

Gentiopicroside, a major secoiridoid glycoside constituent of Gentiana species, has garnered significant attention for its diverse pharmacological activities. Emerging evidence suggests its potential as an anti-cancer agent, demonstrating cytotoxic effects across a range of cancer cell lines. This technical guide provides a comprehensive overview of the initial research into this compound's anti-cancer properties, focusing on its mechanisms of action, the signaling pathways it modulates, and the experimental methodologies employed in these seminal studies.

In Vitro Efficacy of this compound

Initial investigations have primarily focused on evaluating the cytotoxic and anti-proliferative effects of this compound in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of potency, have been determined in several studies, as summarized below.

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (hours) | Citation |

| OVCAR-3 | Ovarian Cancer | 22.4 | 24 | [1] |

| OVCAR-3 | Ovarian Cancer | 8.2 | 48 | [1] |

| SKOV3 | Ovarian Cancer | 20 | Not Specified | [1][2][3] |

This compound has also demonstrated anti-proliferative effects against cervical cancer (HeLa) and various gastric cancer cell lines in a dose- and time-dependent manner[3][4][5]. Furthermore, it has shown activity in human hepatoma Hep3B cells[6].

Mechanisms of Anti-Cancer Action

The anti-cancer effects of this compound are attributed to several key mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of cell migration and invasion.

A significant body of evidence points to this compound's ability to induce apoptosis in cancer cells through the mitochondrial pathway. This is characterized by the disruption of the mitochondrial membrane potential (MMP) and the subsequent activation of a cascade of caspases.

In OVCAR-3 ovarian cancer cells, treatment with this compound led to a dose-dependent increase in the percentage of cells with depolarized mitochondria.[6]

| This compound Concentration (µM) | Percentage of Cells with Depolarized Mitochondria | Citation |

| 0 (Control) | 5.2% | [6] |

| 20 | 16.7% | [6] |

| 40 | 44.5% | [6] |

| 100 | 67.3% | [6] |

This loss of MMP is a critical event in the intrinsic apoptotic pathway, leading to the release of cytochrome c from the mitochondria into the cytoplasm.[7] This, in turn, activates caspase-9, which then activates executioner caspases like caspase-3, ultimately leading to the cleavage of proteins such as PARP-1 and cell death.[6][7] Studies have consistently shown that this compound treatment upregulates the expression of pro-apoptotic proteins like Bax, cytochrome c, cleaved caspase-9, and cleaved caspase-3, while downregulating the anti-apoptotic protein Bcl-2.[2][6][7]

This compound has been shown to induce cell cycle arrest, primarily at the G2/M phase, in both SKOV3 and HeLa cancer cells.[2][7] This prevents cancer cells from proceeding through mitosis, thereby inhibiting their proliferation. The arrest at the G2/M phase is associated with decreased expression of key regulatory proteins such as CDK1 and cyclin-B1, and an increased expression of p53 and p21.[7]

The metastatic potential of cancer cells is a major factor in cancer-related mortality. This compound has demonstrated the ability to inhibit the migration and motility of SKOV3 and HeLa ovarian and cervical cancer cells, respectively.[2][3][7] This effect is partly attributed to the downregulation of matrix metalloproteinase-2 (MMP-2) expression, an enzyme crucial for the degradation of the extracellular matrix, which is a key step in cancer cell invasion.[7]

Modulation of Key Signaling Pathways

This compound exerts its anti-cancer effects by modulating several critical signaling pathways that are often dysregulated in cancer.

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, cell survival, and proliferation, and its constitutive activation is observed in many cancers.[6][8] this compound has been shown to down-regulate the expression of NF-κB in a dose-dependent manner in OVCAR-3 cells, thereby promoting apoptosis.[6][7]